molecular formula C6H4Cl4P2 B1587436 1,2-Bis(dichlorophosphino)benzene CAS No. 82495-67-8

1,2-Bis(dichlorophosphino)benzene

Cat. No.: B1587436
CAS No.: 82495-67-8
M. Wt: 279.8 g/mol
InChI Key: IGYHSFVSIYJSML-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)benzene is an organophosphorus compound with the chemical formula C₆H₄(PCl₂)₂. This viscous, colorless liquid is a precursor to chelating diphosphines, which are widely used in coordination chemistry . The compound is known for its ability to form stable complexes with various metals, making it a valuable reagent in both academic and industrial research.

Mechanism of Action

Target of Action

1,2-Bis(dichlorophosphino)benzene is an organophosphorus compound

Mode of Action

It’s known that this compound is a precursor to chelating diphosphines of the type c6h4(pr2)2 . This suggests that this compound may interact with its targets by acting as a chelating agent, binding to metal ions and potentially altering their activity.

Biochemical Analysis

Biochemical Properties

It is known that the compound is a precursor to chelating diphosphines

Molecular Mechanism

It is known that the compound can act as a precursor to chelating diphosphines , which may interact with biomolecules and potentially influence gene expression.

Temporal Effects in Laboratory Settings

The compound is stable and not easy to decompose under regular conditions .

Preparation Methods

1,2-Bis(dichlorophosphino)benzene can be synthesized through several routes:

Chemical Reactions Analysis

1,2-Bis(dichlorophosphino)benzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2-Bis(dichlorophosphino)benzene can be compared with other similar compounds:

    1,2-Bis(diphenylphosphino)benzene: This compound is also a diphosphine ligand but has phenyl groups instead of chlorine atoms.

    1,2-Bis(dichlorophosphino)ethane: Similar to this compound, this compound has an ethane backbone instead of a benzene ring.

This compound stands out due to its unique ability to form stable complexes with a wide range of metals, making it a versatile reagent in various fields of research.

Properties

IUPAC Name

dichloro-(2-dichlorophosphanylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl4P2/c7-11(8)5-3-1-2-4-6(5)12(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHSFVSIYJSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391390
Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82495-67-8
Record name 1,2-Bis(dichlorophosphino)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(dichlorophosphino)benzene
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Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dichlorophosphino)benzene
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Record name 1,2-BIS(DICHLOROPHOSPHINO)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 1,2-Bis(dichlorophosphino)benzene and what are its key spectroscopic characteristics?

A1: this compound has the molecular formula C6H4P2Cl4 and a molecular weight of 281.88 g/mol. It features a benzene ring with two phosphorus atoms attached directly, each bearing two chlorine atoms. Spectroscopically, it is characterized by 31P NMR shifts typically observed around 150 ppm, although these can vary depending on solvent and substituents. []

Q2: How does this compound react with amines, and what are the implications for ligand design?

A2: this compound reacts with primary amines to yield 1,3-dichloro-2-aza-1,3-diphosphaindanes. This reaction is particularly interesting when using sterically demanding amines, as it can lead to the formation of phosphorus-centered singlet biradical(oid)s. [] The stability of these biradicals is influenced by the steric bulk of the amine substituent, with larger groups promoting monomeric forms. The control over biradical formation through substituent modification offers intriguing possibilities for designing ligands with unique electronic and magnetic properties.

Q3: Can this compound be used to synthesize more complex phosphorus-containing molecules?

A3: Yes, this compound serves as a versatile building block for various phosphorus-containing compounds. For instance, it reacts with 1,2,5-trimethylpyrrole to yield pyrrole-based 1,4-diphosphabarrelenes in high yields. [] These caged diphosphines are strong donor ligands and can coordinate to a variety of transition metals, including nickel(0), rhodium(I), iridium(I), and copper(I), showcasing their potential in developing new catalysts and materials.

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